molecular formula C28H30ClNO5 B5080064 Propyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5080064
M. Wt: 496.0 g/mol
InChI Key: UVKAKEHHGFTVQA-UHFFFAOYSA-N
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Description

Propyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a polycyclic core with multiple functional groups. Its structure includes:

  • A hexahydroquinoline backbone with a ketone group at position 5 and a methyl substituent at position 2.
  • A 3-chloro-5-ethoxy-4-hydroxyphenyl group at position 4, combining halogen (Cl), alkoxy (ethoxy), and hydroxyl (OH) substituents.
  • A phenyl group at position 7 and a propyl ester at position 3.

The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of precursors like enaminones and active methylene compounds, often catalyzed by acids such as p-toluenesulfonic acid in ethanol or methanol . Structural confirmation is achieved via spectroscopic methods (NMR, IR) and X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

propyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClNO5/c1-4-11-35-28(33)24-16(3)30-21-13-18(17-9-7-6-8-10-17)14-22(31)26(21)25(24)19-12-20(29)27(32)23(15-19)34-5-2/h6-10,12,15,18,25,30,32H,4-5,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKAKEHHGFTVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)O)OCC)C(=O)CC(C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Propyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Propyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 4) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 3-chloro-5-ethoxy-4-hydroxyphenyl Cl, OCH₂CH₃, OH ~550* Enhanced electrophilicity (Cl), moderate lipophilicity (ethoxy), hydrogen bonding (OH)
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-... () 3-ethoxy-4-hydroxyphenyl OCH₂CH₃, OH ~530* Higher solubility (lack of Cl) but reduced reactivity
Ethyl 4-(2,4-dichlorophenyl)-... () 2,4-dichlorophenyl Cl, Cl ~500* Increased hydrophobicity; potential cytotoxicity
Isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-... () 2-fluoro-5-(trifluoromethyl)phenyl F, CF₃ ~480* High lipophilicity (CF₃); enhanced blood-brain barrier penetration
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-... () 4-hydroxy-3-methoxyphenyl OH, OCH₃ ~487 Antioxidant activity (methoxy and hydroxyl groups)

*Approximate values inferred from similar structures.

Key Differences and Implications

Chlorine vs. Ethoxy and methoxy groups in analogs (e.g., ) improve solubility but may reduce metabolic stability due to oxidative demethylation .

Hydroxyl Group Positioning :

  • The 4-hydroxyphenyl moiety in the target compound and analogs () enables hydrogen bonding, influencing crystal packing (as per graph-set analysis in ) and receptor binding .

Aromatic vs. Heteroaromatic Cores :

  • Derivatives with benzodioxole () or thienyl () groups exhibit distinct π-π stacking interactions, altering pharmacokinetic profiles compared to phenyl-substituted compounds .

Biological Activity Trends :

  • Chlorophenyl derivatives (e.g., ) often show antimicrobial and anticancer activity due to halogen-bonding interactions .
  • Fluorinated analogs () demonstrate superior CNS activity owing to increased lipophilicity and metabolic stability .

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